

# Phoslactomycin C: A Comparative Guide to its Phosphatase Cross-Reactivity

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## Compound of Interest

Compound Name: *Phoslactomycin C*

Cat. No.: *B045148*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of **Phoslactomycin C** with other phosphatases. While direct quantitative data for **Phoslactomycin C** is limited in publicly available literature, this guide leverages data from closely related phoslactomycins and other well-characterized phosphatase inhibitors to offer a valuable resource for researchers investigating its potential as a selective inhibitor.

## Executive Summary

Phoslactomycins are a class of natural products known for their potent inhibitory activity against protein serine/threonine phosphatases, particularly Protein Phosphatase 2A (PP2A). This guide explores the selectivity of **Phoslactomycin C** by comparing the available data for a related compound, Phoslactomycin F, with the well-studied phosphatase inhibitor, Okadaic Acid. Understanding the cross-reactivity profile is crucial for the development of specific therapeutic agents and for accurately interpreting experimental results.

## Comparison of Inhibitory Activity

While specific IC<sub>50</sub> values for **Phoslactomycin C** against a wide range of phosphatases are not readily available, studies on other phoslactomycins indicate a strong selectivity for PP2A over other phosphatases like Protein Phosphatase 1 (PP1). For instance, Phoslactomycin F has been shown to inhibit PP2A with an IC<sub>50</sub> value of 4.7  $\mu$ M, while exhibiting weaker inhibition of PP1.

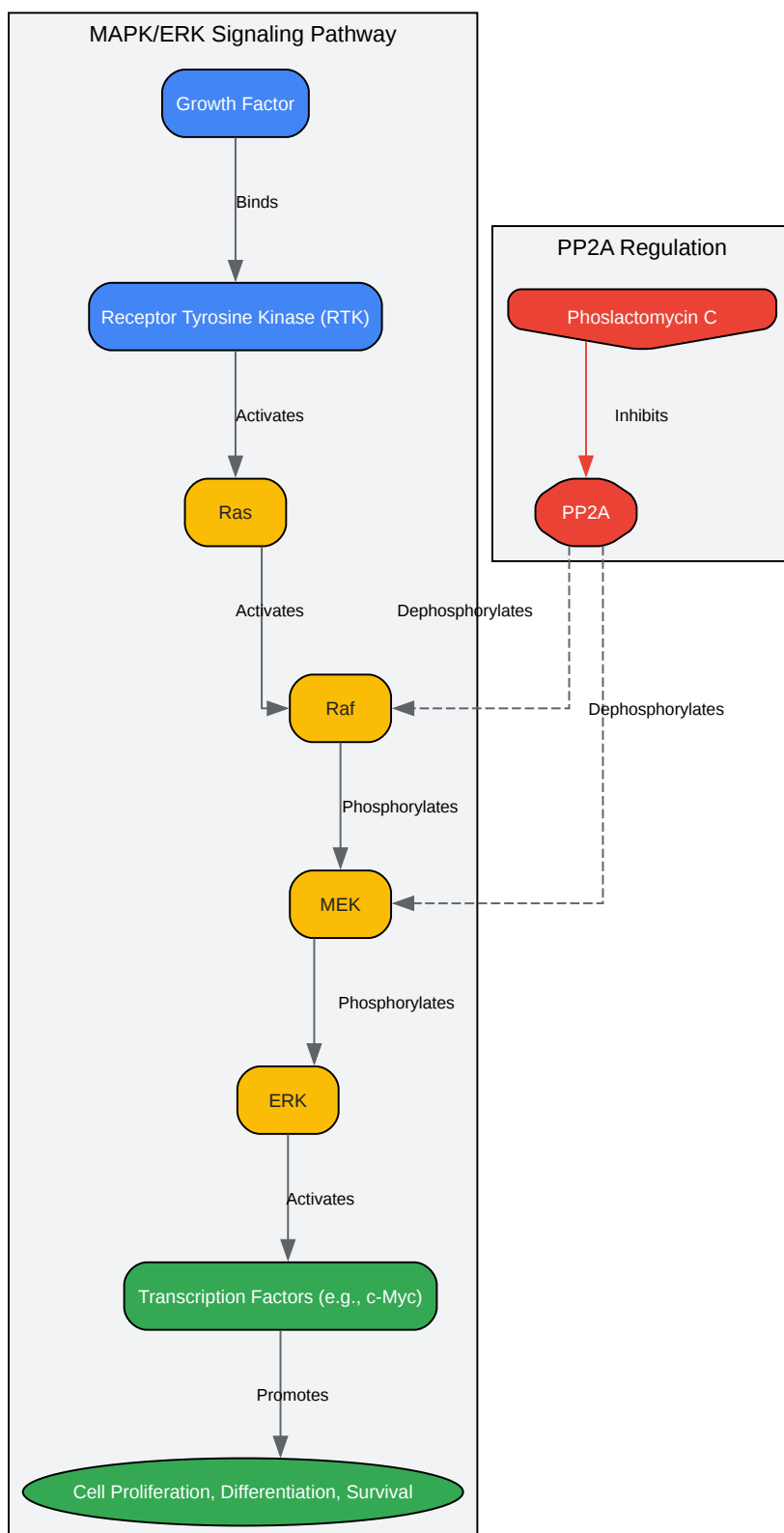
To provide a broader context, the following table compares the inhibitory activity of Phoslactomycin F and Okadaic Acid against major serine/threonine phosphatases.

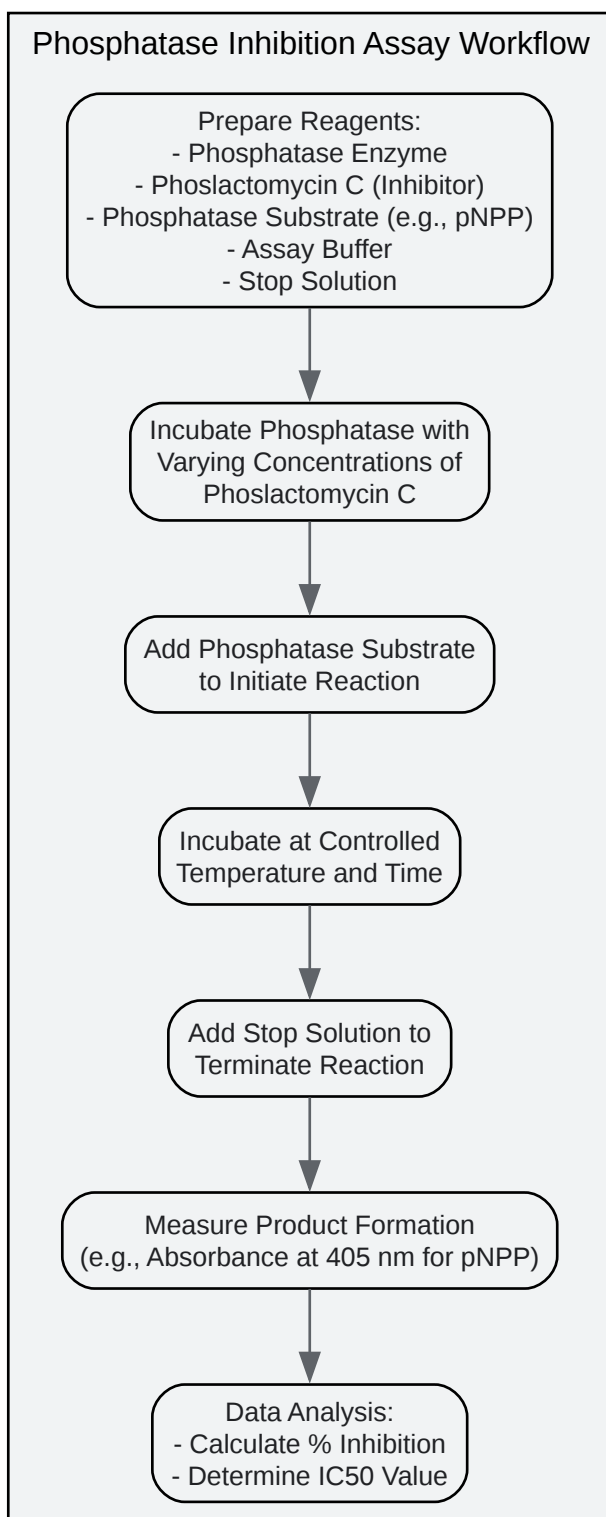
Compound	PP1	PP2A	PP2B (Calcineurin)	PP2C
Phoslactomycin F	Weaker Inhibition	4.7 $\mu$ M	Data not available	Data not available
Okadaic Acid	~10-500 nM	~0.1-1 nM	>1 $\mu$ M	Insensitive

Note: The data for Phoslactomycin F is presented to infer the likely activity profile of **Phoslactomycin C** due to their structural similarities. Further experimental validation is required to determine the precise IC50 values for **Phoslactomycin C**.

## Signaling Pathways and Experimental Workflows

To visualize the context in which **Phoslactomycin C** acts, the following diagrams illustrate a key signaling pathway regulated by PP2A and a general workflow for assessing phosphatase inhibition.





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